molecular formula C10H21NO B13565291 2-(2-(tert-Butoxy)ethyl)pyrrolidine

2-(2-(tert-Butoxy)ethyl)pyrrolidine

Cat. No.: B13565291
M. Wt: 171.28 g/mol
InChI Key: MBJSFQKWZAZZOC-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxyethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxy)ethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester, which is then reduced to the corresponding alcohol. This alcohol is subsequently converted to the desired compound through a substitution reaction with an appropriate alkylating agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The tert-butoxyethyl group can modulate the compound’s physicochemical properties, affecting its bioavailability and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-(tert-Butoxy)ethyl)pyrrolidine include other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The tert-butoxyethyl group enhances its stability and modulates its interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-8-6-9-5-4-7-11-9/h9,11H,4-8H2,1-3H3

InChI Key

MBJSFQKWZAZZOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCCN1

Origin of Product

United States

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